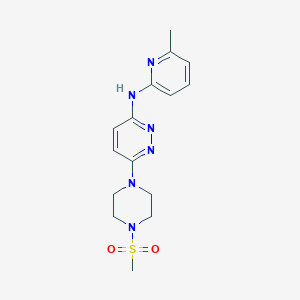

![molecular formula C17H18N2O2S B2958810 2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886924-11-4](/img/structure/B2958810.png)

2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with a molecular formula of C3H4N2 .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, the Debus–Radziszewski reaction has been used to design original imidazole and imidazolium-containing polymers by direct formation of the imidazole ring during the polymerization process .Molecular Structure Analysis

Imidazole compounds are characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . This structure allows imidazole to function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions. For example, a photochemical reaction in which the imidazole ring is opened under UV irradiation to generate highly luminescent benzoylimino group by O2 has been discovered .Physical And Chemical Properties Analysis

Imidazole compounds have unique physical and chemical properties due to their amphoteric nature. They can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .Aplicaciones Científicas De Investigación

Catalytic Systems for Synthesis of Benzimidazoles

The research by Khazaei et al. (2011) highlights the efficiency of sulfonic acid-functionalized imidazolium salts/FeCl3 as catalytic systems for the synthesis of benzimidazole derivatives. These catalysts facilitate the condensation of benzene-1,2-diamine with aromatic aldehydes, using atmospheric air as a green oxidant, to yield benzimidazole derivatives in high yields and short reaction times. This process is notable for its room temperature operation and environmental friendliness, making it a significant contribution to the field of benzimidazole synthesis (Khazaei et al., 2011).

Antioxidant Capacity Reaction Pathways

Ilyasov et al. (2020) provide an insightful review on the ABTS/PP Decolorization Assay, elucidating the reaction pathways underlying the antioxidant capacity measurement. This study examines the specific reactions, such as coupling, that might bias comparisons between antioxidants in ABTS-based assays, emphasizing the importance of understanding these pathways for accurate antioxidant capacity evaluation (Ilyasov et al., 2020).

Dual-catalyst Systems for Synthesis of Imidazoles

Zolfigol et al. (2013) discuss the design of an innovative ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, which acts as a dual-catalyst for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. The catalyst's dual hydrogen-bond donors significantly enhance the synthesis efficiency under solvent-free conditions, offering a sustainable approach to producing tetrasubstituted imidazoles (Zolfigol et al., 2013).

Antibacterial Activity of Sulfone Derivatives

Shi et al. (2015) explore the antibacterial activities of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight. These derivatives, especially 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, demonstrated superior antibacterial activity and significantly enhanced plant resistance against the pathogen Xanthomonas oryzae pv. oryzae, offering promising applications in agricultural biochemistry (Shi et al., 2015).

Mecanismo De Acción

Target of Action

Imidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules due to their amphoteric nature . They are often used in the design of new multichannel receptors capable of recognizing different types of analytes .

Mode of Action

The interaction of imidazole derivatives with their targets is largely dependent on the specific structure of the derivative and the target molecule. Generally, they can form coordinate bonds with target molecules, altering their behavior or function .

Biochemical Pathways

The specific biochemical pathways affected by imidazole derivatives can vary widely depending on their structure and target. Some imidazole derivatives, for example, have antifungal properties and can interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Result of Action

The molecular and cellular effects of imidazole derivatives can include changes in cell membrane integrity, alterations in enzymatic activity, and disruptions in signal transduction pathways, among others .

Direcciones Futuras

The future directions of imidazole research could involve the design of new multichannel imidazole-based receptors capable of recognizing different types of analytes . Additionally, imidazole compounds could be further explored for their potential applications in various fields such as medicine, chemistry, and materials science.

Propiedades

IUPAC Name |

2-ethylsulfonyl-1-[(2-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-10-6-7-11-16(15)19(17)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYNOADDYOJJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958727.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)

![Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate](/img/structure/B2958730.png)

![[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid](/img/structure/B2958731.png)

![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)

![3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2958733.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2958739.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2958741.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)